molecular formula C12H15N3O B6416473 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine CAS No. 1240567-07-0

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Cat. No. B6416473
CAS RN: 1240567-07-0
M. Wt: 217.27 g/mol
InChI Key: LWFIVTODYLGQCR-UHFFFAOYSA-N
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Description

“1-(3-Phenoxypropyl)-1H-pyrazol-4-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenoxypropyl group, which consists of a phenyl group (a six-membered aromatic ring) connected to a propyl group (a three-carbon alkyl chain) through an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the phenoxypropyl group. The electron-donating effect of the nitrogen atoms in the pyrazole ring and the oxygen atom in the phenoxy group could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine and the ether in the phenoxy group) could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, as a part of pyrazole derivatives, has been explored for its synthesis and characterization. Researchers synthesized pyrazole derivatives and conducted an X-Ray crystal study to identify their structural characteristics. These compounds, including variations like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, have been characterized through spectroscopic methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. These studies have provided insights into the compounds' molecular structures and potential biological activities against breast cancer and microbes (Titi et al., 2020).

Biological Evaluation

Another significant area of research involves the biological evaluation of pyrazole derivatives. For example, studies on 1-arylpyrazoles have shown potent activity as σ(1) receptor antagonists, revealing their importance in neurogenic pain models and neuropathic pain models. These findings suggest the therapeutic potential of these compounds in treating pain, highlighting their selectivity and activity in pharmacological assays (Díaz et al., 2012).

Chemical Reactivity and Stability

Research on the reactivity of pyrazole derivatives has demonstrated their ability to undergo nucleophilic substitution reactions. For instance, 3,4,5-Trinitro-1H-pyrazole and its derivatives have shown high yields in reactions with amines, thiols, and other nucleophiles. These studies not only provide insights into the compounds' chemical behavior but also open pathways for synthesizing novel derivatives with potential applications in various fields (Dalinger et al., 2013).

Antibacterial Activity

The synthesis and evaluation of pyrazole Schiff bases have also been explored for their antibacterial properties. Structural elucidation and interaction studies of these compounds have shown significant antibacterial activity against C. albicans and Gram-negative bacteria. Such research points to the potential of pyrazole derivatives in developing new antibacterial agents (Feng et al., 2018).

Corrosion Inhibition

Interestingly, pyrazole derivatives have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds has elucidated different inhibition efficiencies and reactive sites, demonstrating the compounds' effectiveness in protecting metals from corrosion. These findings suggest the utility of pyrazole derivatives in industrial applications where corrosion prevention is crucial (Wang et al., 2006).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s hard to provide detailed information .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

1-(3-phenoxypropyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-11-9-14-15(10-11)7-4-8-16-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFIVTODYLGQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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